Dimethyl succinate

Overview

Description

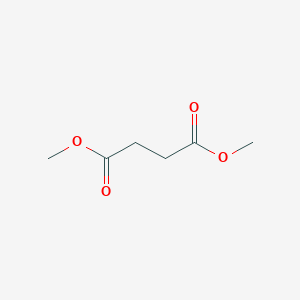

Dimethyl succinate (CAS: 106-65-0) is a diester of succinic acid and methanol, with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol. It is a colorless liquid with a pleasant, ethereal odor and is widely used as:

- Flavoring agent in food and beverages (FEMA No. 2396) .

- Intermediate in pharmaceuticals, agrochemicals, and biodegradable plastics .

- Solvent for coatings and resins due to its low toxicity and biodegradability .

Its global market was valued at $100 million in 2023, projected to grow at a 6.5% CAGR through 2032, driven by demand in sustainable chemicals and pharmaceuticals .

Preparation Methods

Dimethyl succinate is typically synthesized through the esterification of succinic acid with methanol. This reaction is often catalyzed by strong acids such as sulfuric acid . The process involves heating succinic acid and methanol in the presence of the acid catalyst, followed by distillation to separate the this compound from the reaction mixture . Industrial production methods may involve reactive distillation and the use of a fixed bed reactor combined with distillation to optimize the process .

Chemical Reactions Analysis

Dimethyl succinate undergoes various chemical reactions, including:

Esterification: The primary reaction used in its synthesis, where succinic acid reacts with methanol.

Hydrogenation: This compound can be hydrogenated to produce γ-butyrolactone using a copper-based catalyst.

Transesterification: It can react with ethylene glycol to form polyesters.

Reduction: This compound can be reduced to produce 1,4-butanediol.

Common reagents used in these reactions include methanol, hydrogen, and ethylene glycol, with catalysts such as sulfuric acid and copper-based catalysts . The major products formed from these reactions include γ-butyrolactone, polyesters, and 1,4-butanediol .

Scientific Research Applications

Chemical Properties and Overview

Dimethyl succinate is a biodegradable ester derived from succinic acid. Its chemical formula is , and it is characterized by low volatility and low odor, making it suitable for various applications. DMS is recognized for its role as an intermediate in the synthesis of numerous chemicals, including biodegradable plastics and pharmaceuticals .

Pharmaceutical Applications

DMS serves as an important intermediate in the pharmaceutical industry. It is utilized in the synthesis of active pharmaceutical ingredients (APIs) and excipients. Notably, DMS is involved in the production of calcium succinate, which has applications in dietary supplements and pharmaceuticals .

Case Study: Synthesis of Sedatives and Contraceptives

DMS has been used as a precursor in synthesizing sedatives and contraceptives. Research indicates that its unique chemical properties facilitate the formation of complex molecules required for these applications .

Food Industry Applications

In the food sector, DMS functions primarily as a flavoring agent and acidulant. It is also employed as a chelating agent and pH adjuster in various food products .

Data Table: Food Industry Uses of DMS

| Application | Function | Example Products |

|---|---|---|

| Flavoring Agent | Enhances taste | Beverages, confections |

| Acidulant | Adjusts acidity | Sauces, dressings |

| Chelating Agent | Binds metal ions | Processed foods |

Cosmetic and Personal Care Products

DMS is widely used in cosmetics due to its emollient properties, which help to soften and smooth the skin. It also acts as a solvent for other cosmetic ingredients .

Case Study: Skin Conditioning Formulations

In skincare formulations, DMS has been shown to improve the texture and absorption of active ingredients, enhancing overall product efficacy .

Industrial Applications

DMS plays a crucial role in the production of polymers, paints, coatings, adhesives, and sealants. Its application in manufacturing biodegradable plastics positions it as a key player in developing sustainable materials .

Data Table: Industrial Applications of DMS

| Application | Function | Example Products |

|---|---|---|

| Polyurethane Production | Intermediate | Foam products |

| Paints & Coatings | Additive | Protective coatings |

| Adhesives & Sealants | Binder | Construction adhesives |

Environmental Applications

As a biodegradable compound, DMS is increasingly recognized for its potential to replace traditional petrochemical-based products. Its use in creating biodegradable plastics is particularly noteworthy .

Case Study: Biodegradable Plastics

Research has demonstrated that DMS can be polymerized to create biodegradable materials that decompose more readily than conventional plastics, reducing environmental impact .

Research Insights

Recent studies have focused on optimizing the synthesis processes involving DMS to enhance yield and reduce environmental impact. For example, enzyme-catalyzed reactions using DMS have shown promise in producing polyhydroxyalkanoates (PHAs), which are valuable biopolymers with applications in medicine and packaging .

Mechanism of Action

The mechanism of action of dimethyl succinate involves its role as a precursor in various chemical reactions. For instance, in hydrogenation reactions, it is converted to γ-butyrolactone through the catalytic action of copper-based catalysts . In transesterification reactions, it reacts with ethylene glycol to form polyesters, which are used in the production of biodegradable plastics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimethyl Fumarate (DMF)

Structural Relationship :

- Both are esters of dicarboxylic acids (succinic vs. fumaric acid).

- Dimethyl succinate is the inactive analog of DMF, differing in the absence of a double bond in the carbon chain .

Functional Differences :

Diethyl Succinate (CAS: 123-25-1)

Structural Relationship :

- Ethyl ester analog of this compound.

Property Comparison :

| Property | This compound | Diethyl Succinate |

|---|---|---|

| Molecular Weight | 146.14 g/mol | 174.19 g/mol |

| Boiling Point | 196–198°C | 217–219°C |

| Applications | Solvent for fruit flavors | Plasticizer, solvent in perfumes |

Diisopropyl Succinate

Pharmaceuticals

- This compound: Used in drug synthesis (e.g., quinoline acylsulfonamides) .

- Doxylamine Succinate : A sedative-antihistamine, structurally distinct due to the succinate salt formation with an amine .

Key Contrast :

- This compound serves as a neutral intermediate , while doxylamine succinate is an active pharmaceutical ingredient (API) .

Biomarkers in Cancer

- This compound: Elevated in urine of tumor-bearing mice and A549 lung cancer cells, proposed as a non-invasive biomarker .

- 2-Butanone/Acetophenone: Also elevated in cancer models but excluded from biomarker lists due to non-specificity .

Data Table : VOC Levels in A549 Cells vs. Controls

| Compound | Fold Increase vs. Control | Specificity for Cancer |

|---|---|---|

| This compound | 2.5× | High |

| 2-Methylpyrazine | Decreased | Low |

Market and Industrial Comparison

Market Growth Drivers

| Compound | Key Industries | Market Trend (2023–2032) |

|---|---|---|

| This compound | Pharma, Agrochemicals | 6.5% CAGR |

| Diisopropyl Succinate | Green Chemicals | Emerging (no CAGR data) |

Sustainability Profile

Research and Development Insights

- This compound in Drug Delivery: Enhances solubility of hydrophobic drugs (e.g., kaempferol nanosuspensions) .

- Succinate Derivatives in Energy : Research explores this compound as a precursor for bio-based polyesters (e.g., PBIS) .

Biological Activity

Dimethyl succinate (DMS), a diester of succinic acid, is a compound with diverse biological activities and potential therapeutic applications. This article explores its biological effects, mechanisms of action, and implications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

This compound (C₆H₁₀O₄) is characterized by its two ester functional groups derived from succinic acid. Its structure allows for solubility in organic solvents and limited miscibility in water, influencing its biological interactions.

Biological Activity Overview

1. Metabolic Role:

DMS is involved in the tricarboxylic acid (TCA) cycle as a substrate for succinate dehydrogenase (SDH), a critical enzyme in cellular respiration. The modulation of SDH activity by metabolites like DMS can significantly impact energy production and metabolic pathways.

2. Immune Modulation:

Recent studies have highlighted the role of succinate and its derivatives, including DMS, in immune responses. Succinate accumulation has been linked to inflammation and immune cell activation, particularly in hypoxic conditions. DMS may influence cytokine production through SDH inhibition, thereby altering immune cell behavior.

DMS's biological activities are primarily mediated through its interaction with metabolic pathways:

- Inhibition of Succinate Dehydrogenase: DMS can inhibit SDH, leading to altered succinate levels which influence reactive oxygen species (ROS) production and cellular signaling pathways related to inflammation and apoptosis .

- Cytokine Production: Studies indicate that DMS can enhance the production of pro-inflammatory cytokines such as IL-1β and TNF-α in activated immune cells, suggesting a potential role in modulating inflammatory responses .

Case Studies

Case Study 1: Ischemia-Reperfusion Injury

A study investigated the effects of dimethyl malonate (DMM), a structural analog of DMS, on succinate accumulation during hemorrhagic shock in swine models. The results indicated that DMM reduced plasma succinate levels, contributing to improved physiological recovery post-resuscitation . This suggests that similar mechanisms may be applicable to DMS.

Case Study 2: Cancer Immunotherapy

Research has shown that succinate can stabilize hypoxia-inducible factor-1α (HIF-1α) in tumors, enhancing tumor growth and metastasis. Targeting SDH with compounds like DMS could potentially inhibit these processes, offering a novel approach to cancer treatment .

Data Tables

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Inhibition of SDH | Alters energy metabolism; reduces ROS | Potential therapeutic target for ischemia-reperfusion injury |

| Cytokine modulation | Enhances IL-1β and TNF-α production | Implications for inflammatory diseases |

| Immune cell activation | Affects dendritic cell function | Potential applications in cancer immunotherapy |

Research Findings

- Metabolic Implications: The inhibition of SDH by DMS leads to decreased ATP production but may also reduce oxidative stress under certain conditions .

- Inflammatory Response: Elevated levels of succinate have been linked to chronic inflammation; thus, DMS could play a role in managing inflammatory diseases by modulating immune responses .

- Toxicological Studies: Subchronic inhalation studies indicate that while DMS exhibits low toxicity, it can cause mild degeneration of olfactory epithelium at high concentrations .

Q & A

Q. What are the optimal methods for synthesizing dimethyl succinate with high purity in laboratory settings?

Basic

this compound is typically synthesized via esterification of succinic acid with methanol under acid catalysis. To ensure high purity, use stoichiometric excess of methanol (2.5:1 molar ratio to succinic acid) with concentrated sulfuric acid (1% v/v) as a catalyst. Reflux the mixture at 65–70°C for 6–8 hours. Post-reaction, neutralize with sodium bicarbonate, extract with dichloromethane, and purify via vacuum distillation (boiling point: 196–198°C). Confirm purity using GC-MS or NMR (proton peaks at δ 2.6–2.7 ppm for methylene groups and δ 3.6–3.7 ppm for methoxy groups) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Basic

Key techniques include:

- NMR : ¹H NMR (δ 2.6–2.7 ppm for -CH₂-; δ 3.6–3.7 ppm for -OCH₃) and ¹³C NMR (δ 29–31 ppm for CH₂; δ 51–52 ppm for OCH₃; δ 172–174 ppm for carbonyl).

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O stretch) and ~1170 cm⁻¹ (C-O-C stretch).

- GC-MS : Molecular ion at m/z 146 (C₆H₁₀O₄⁺) and fragmentation patterns for structural confirmation.

For novel derivatives, combine with elemental analysis and X-ray crystallography .

Q. How can experimental design approaches optimize this compound’s role in polymer synthesis (e.g., PBS)?

Advanced

Use a full factorial design to evaluate parameters like monomer ratio (succinic acid: diol), catalyst type (e.g., titanium tetrabutoxide), and reaction temperature. For example, in PBS synthesis, varying this compound concentration (7–10 wt%), polymerization temperature (180–220°C), and catalyst loading (0.1–0.5 wt%) can optimize molecular weight (Mn) and polydispersity. Analyze via ANOVA to identify significant factors (e.g., temperature contributes 65% variance in Mn) .

Q. How should researchers address contradictions in reported reaction kinetics of this compound hydrolysis?

Advanced

Discrepancies often arise from solvent polarity, pH, or catalyst differences. To resolve:

Conduct controlled hydrolysis experiments under standardized conditions (e.g., aqueous HCl, 25°C).

Compare rate constants (k) using UV-Vis or HPLC to monitor succinic acid formation.

Apply Arrhenius or Eyring equations to model temperature dependence.

Cross-validate with computational methods (DFT for transition-state analysis). Reconcile data by identifying outliers or methodological biases (e.g., buffer interference) .

Q. What protocols ensure safe handling and disposal of this compound in laboratory environments?

Basic

- Handling : Use PPE (gloves, goggles) in well-ventilated areas. Avoid inhalation (vapor pressure: 0.3 mmHg at 25°C).

- Storage : Keep in sealed containers away from oxidizers.

- Disposal : Neutralize with alkaline solutions (pH >10) to hydrolyze into succinic acid and methanol, then incinerate. Follow local regulations for organic waste .

Q. How can this compound be utilized in biomedical research, such as metabolic bypass studies?

Advanced

In Alzheimer’s models, this compound serves as a TCA cycle intermediate to bypass S-nitrosylation-induced metabolic blocks. Administer 10–50 µM concentrations to neuronal cultures and monitor ATP production (via luciferase assays) and synaptic marker recovery (e.g., PSD-95 immunostaining). Validate with Seahorse metabolic analyzers to quantify OCR (oxygen consumption rate) changes .

Q. What computational strategies model this compound’s interactions in solvent systems or enzyme binding?

Advanced

- MD Simulations : Use GROMACS with OPLS-AA force fields to study solvation dynamics in polar solvents (e.g., water vs. DMSO).

- Docking Studies : AutoDock Vina for predicting binding affinities to esterases (PDB: 1TQH).

- QM/MM : Hybrid quantum mechanics/molecular mechanics to analyze hydrolysis transition states .

Q. How do environmental factors influence this compound’s stability and ecological impact?

Advanced

Assess soil mobility using log Koc (estimated 37), indicating high mobility. For biodegradation, conduct OECD 301F tests: Inoculate with activated sludge (30 mg/L) and monitor DOC removal over 28 days. For photolysis, expose to UV light (λ=254 nm) and track degradation via LC-MS. Report half-lives under varying pH and temperature .

Q. What mechanistic insights explain this compound’s reactivity in transesterification reactions?

Advanced

The reaction proceeds via nucleophilic acyl substitution. Use isotopic labeling (¹⁸O-methanol) and in situ IR to identify intermediates. Kinetic studies reveal a second-order dependence on methanol concentration when catalyzed by lipases (e.g., CAL-B). Compare activation energies (Ea) for acid vs. enzyme catalysis to elucidate rate-limiting steps .

Q. How can researchers enhance reproducibility in this compound-based experiments?

Advanced

- Documentation : Detailed synthesis protocols (molar ratios, catalyst purity) and characterization data (spectra with baselines).

- Controls : Include internal standards (e.g., methyl benzoate for GC-MS) and negative controls (no catalyst).

- Data Sharing : Deposit raw data (HPLC chromatograms, NMR FIDs) in repositories like Zenodo. Follow FAIR principles .

Properties

IUPAC Name |

dimethyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-9-5(7)3-4-6(8)10-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXOBHXGJLMRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025152 | |

| Record name | Dimethyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl succinate is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid that solidifies at room temperature (19.5 deg C); [HSDB], colourless to pale yellow liquid, solidifying in the cold with pleasant ethereal-winey, slightly fruity odour, Colorless liquid. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanedioic acid, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl succinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dimethyl succinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1114/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/634 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

385.5 °F at 760 mmHg (NTP, 1992), 195.3 °C @ 760 MM HG, 195.00 to 197.00 °C. @ 760.00 mm Hg, 385.5 °F | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/634 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

185 °F (NTP, 1992), 85.0 °F, 185 °F | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl succinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/634 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), SOL IN 120 PARTS WATER, 35 PARTS ALC, Slightly soluble in water, soluble in acetone, ethanol, very soluble in ethyl ether, 25000 mg/L @ 20 °C (exp), slightly soluble to soluble in water; slightly soluble in alcohol; miscible in oils, 1 mL in 1 mL 95% alcohol (in ethanol) | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dimethyl succinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1114/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.117 (USCG, 1999) - Denser than water; will sink, 1.1202 @ 18 °C/4 °C, 1.114-1.118, 1.117 | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl succinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1114/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/634 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.3 mmHg at 68 °F (NTP, 1992), 0.3 [mmHg], 0.3 mmHg at 68 °F | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl succinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/634 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Mechanism of Action |

Dibasic esters are a solvent mixture of dimethyl adipate; dimethyl glutarate, and dimethyl succinate used in the paint and coating industry. Subchronic inhalation toxicity studies have demonstrated that dibasic ester induce a mild degeneration of the olfactory, but not the respiratory, epithelium of the rat nasal cavity. Carboxylesterase-mediated hydrolysis of the individual dibasic esters is more efficient in olfactory than in respiratory mucosal homogenates. In the present study, an in vitro system of cultured rat nasal explants was utilized to determine if dibasic ester toxicity is dependent on a metabolic activation by nonspecific carboxylesterase. Explants from both the olfactory and the respiratory regions of the female rat nasal cavity were incubated for 2 hr in Williams' medium E containing 10-100 mM dimethyl adipate, dimethyl glutarate, or dimethyl succinate, dibasic ester caused a dose-related increase in nasal explant acid phosphatase release, a biochemical index of cytotoxicity. HPLC analysis demonstrated parallel increases in the carboxylesterase-mediated formation of monomethyl ester metabolites. Diacid metabolite production in the nasal explant system was not entirely concentration-dependent. Metabolite concentrations and acid phosphatase release were generally greater in olfactory than respiratory tissues. dibasic ester-induced cytotoxicity and acid metabolite production were markedly attenuated in nasal tissue excised from rats which were pretreated with bis(p-nitrophenyl)phosphate, a carboxylesterase inhibitor. This study presents a viable in vitro method for assessing organic ester cytotoxicity in the rat nasal cavity. It was shown that dibasic ester are weak nasal toxicants under the conditions of this system. It was further demonstrated that dibasic ester toxicity is dependent on a carboxylesterase-mediated activation. A similar mechanism was proposed for the nasal toxicity induced by other organic esters following inhalation exposure., Inhalation exposure of rats to dibasic esters revealed lesions of the nasal olfactory epithelium similar to those observed with other ester solvents. Female rats are more sensitive to these effects than are male rats. It has been proposed that carboxylesterase conversion of inhaled esters within nasal tissues to organic acids may be a critical biochemical step in converting these chemicals to toxic substances. These experiments measured the kinetic parameters Vmax, Km, Ksi, and V/K for the hydrolysis of the dibasic esters in the target nasal tissue, olfactory mucosa, and nontarget tissue, respiratory mucosa. It was determined that under the conditions of these experiments, diacid metabolites are not formed. Esterase activity was inhibited by pretreatment with bis p-nitrophenyl phosphate. Vmax values for the three dibasic esters were 5- to 13-fold greater in olfactory mucosa than respiratory mucosa for male or female rats. V/K values were 4- to 11-fold greater in olfactory mucosa than respiratory mucosa for male or female rats. V/K was similar between male and female olfactory mucosa when dimethyl glutarate was used as the substrate. With dimethyl succinate or dimethyl adipate as the substrate, V/K for female olfactory tissue was 0.5- or 2-fold that of males, respectively. Differences in V/K were mainly due to decreases in KM associated with increasing carbon chain length. Substrate inhibition was observed at dibasic ester concentrations greater than approximately 25 mM, which are unlikely to be achieved in vivo. These results lend further support to the hypothesis that organic acid accumulation in the target tissue, olfactory mucosa, plays a significant role in the pathogenesis of dibasic ester-induced nasal lesions. The mechanism nay be applicable to a wide range of inhaled esters. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQ @ ROOM TEMP; SOLIDIFIES WHEN COLD | |

CAS No. |

106-65-0 | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/914I2127JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/634 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

67.1 °F (NTP, 1992), 19.5 °C, 19 °C, 67.1 °F | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/634 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.